Substituent Position Differentiation: 2-But-3-ynyl vs. 4-But-3-ynyl Piperidine Isomers
The substitution position of the but-3-ynyl group on the piperidine ring (2-position versus 4-position) fundamentally alters molecular conformation and downstream reactivity. 2-But-3-ynyl-1-methylpiperidine possesses an alkyne side chain adjacent to the ring nitrogen, which influences the basicity of the amine and the steric environment around the alkyne group. In contrast, 4-but-3-ynyl-1-methylpiperidine places the alkyne group at the para-like position relative to the nitrogen, resulting in distinct conformational preferences and spatial orientation of the clickable moiety [1]. While direct comparative data between these specific isomers are not available in the open literature, the documented significance of regioisomerism in piperidine-based NMDA receptor antagonists illustrates that substitution position is a critical determinant of molecular recognition and function [2].
| Evidence Dimension | Substitution position and molecular conformation |
|---|---|
| Target Compound Data | But-3-ynyl group at 2-position of 1-methylpiperidine; molecular formula C10H17N; molecular weight 151.25 g/mol |
| Comparator Or Baseline | 4-but-3-ynyl-1-methylpiperidine (but-3-ynyl group at 4-position) |
| Quantified Difference | Regioisomeric difference with distinct conformational profiles; quantitative conformational energy differences not available in open literature |
| Conditions | Structural comparison based on piperidine substitution patterns |
Why This Matters
Procurement of the correct regioisomer is essential for synthetic reproducibility and achieving intended molecular conformations in drug design.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. Molbank. 2023;2023(2):M1654. View Source
- [2] Warner-Lambert. WO1997023214A1. 4-Substituted piperidine analogs and their use as subtype selective NMDA receptor antagonists. View Source
